2-(Aminooxy)propane-1-thiol
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Overview
Description
2-(Aminooxy)propane-1-thiol is an organic compound that contains both an aminooxy group and a thiol group. This unique combination of functional groups makes it a versatile compound in various chemical reactions and applications. It is known for its reactivity and ability to form stable bonds with other molecules, making it useful in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)propane-1-thiol typically involves the reaction of an aminooxy compound with a thiol compound. . The reaction conditions often require a basic environment and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often use readily available starting materials and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)propane-1-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The aminooxy group can participate in reduction reactions.
Substitution: Both the aminooxy and thiol groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve mild temperatures and neutral to basic pH .
Major Products Formed
The major products formed from these reactions include disulfides from oxidation, reduced amines from reduction, and various substituted derivatives from nucleophilic substitution .
Scientific Research Applications
2-(Aminooxy)propane-1-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids, due to its ability to form stable bonds with these molecules.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminooxy)propane-1-thiol exerts its effects involves the interaction of its functional groups with target molecules. The aminooxy group can form stable oxime bonds with carbonyl compounds, while the thiol group can form disulfide bonds with other thiols. These interactions can modulate the activity of enzymes and other proteins, making the compound useful in biochemical research and drug development .
Comparison with Similar Compounds
Similar Compounds
3-(Aminooxy)-1-propanethiol: Similar in structure but with different reactivity due to the position of the aminooxy group.
2-Amino-1,3-propane diol: Contains an amino group and hydroxyl groups instead of a thiol group.
2-Methyl-2-propanethiol: Contains a thiol group but lacks the aminooxy group.
Uniqueness
2-(Aminooxy)propane-1-thiol is unique due to the presence of both an aminooxy group and a thiol group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This dual functionality makes it particularly valuable in synthetic chemistry and biochemical applications .
Properties
Molecular Formula |
C3H9NOS |
---|---|
Molecular Weight |
107.18 g/mol |
IUPAC Name |
O-(1-sulfanylpropan-2-yl)hydroxylamine |
InChI |
InChI=1S/C3H9NOS/c1-3(2-6)5-4/h3,6H,2,4H2,1H3 |
InChI Key |
LYBKZBGFWLFVQS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS)ON |
Origin of Product |
United States |
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